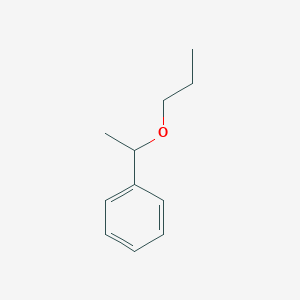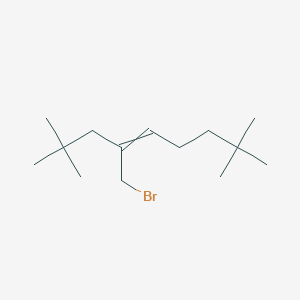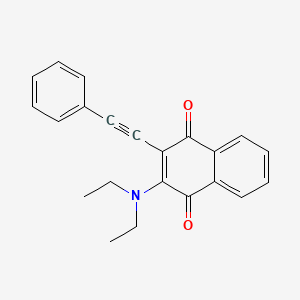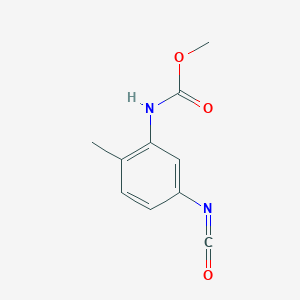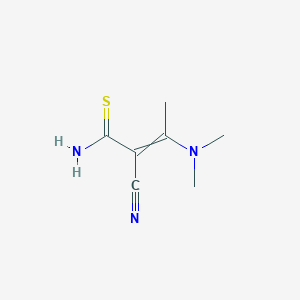
2-Cyano-3-(dimethylamino)but-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(dimethylamino)but-2-enethioamide is an organic compound that has garnered interest in the field of organic synthesis due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a thioamide group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)but-2-enethioamide typically involves the condensation of cyclopentylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under reflux conditions in benzene for about 8 hours . The reaction mechanism involves the formation of an intermediate, which then undergoes further transformations to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(dimethylamino)but-2-enethioamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and thioamide groups.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and various amines. Reaction conditions often involve refluxing in solvents like benzene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound include functionalized azines and ethyl nicotinates .
Scientific Research Applications
2-Cyano-3-(dimethylamino)but-2-enethioamide has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of functionalized azines and nicotinates.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It can be used in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(dimethylamino)but-2-enethioamide involves its ability to act as a nucleophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can undergo nucleophilic substitution. These reactions often lead to the formation of more complex and functionalized organic molecules .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(dimethylamino)prop-2-enethioamide: This compound is structurally similar and undergoes similar types of reactions.
2-Cyano-N-(2-nitrophenyl)acetamide: Another related compound that participates in nucleophilic addition and substitution reactions.
Uniqueness
2-Cyano-3-(dimethylamino)but-2-enethioamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
90271-59-3 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-cyano-3-(dimethylamino)but-2-enethioamide |
InChI |
InChI=1S/C7H11N3S/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) |
InChI Key |
ZHKVCKSRAJGENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=S)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



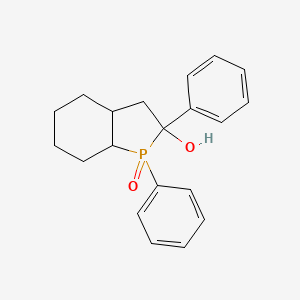
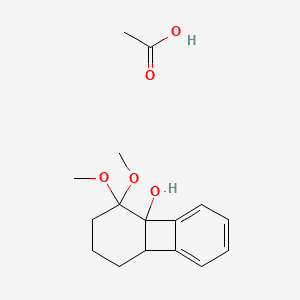
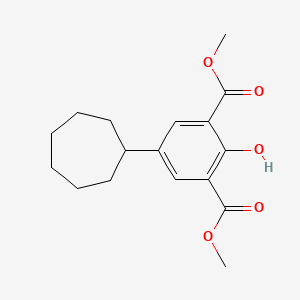
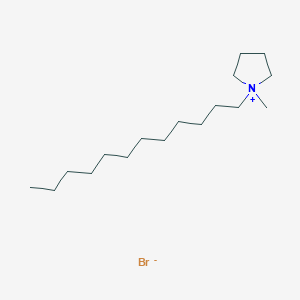
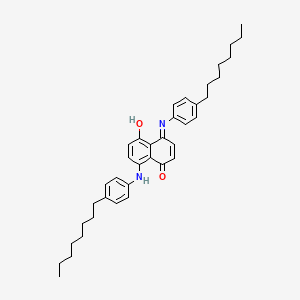
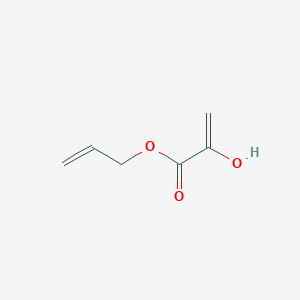
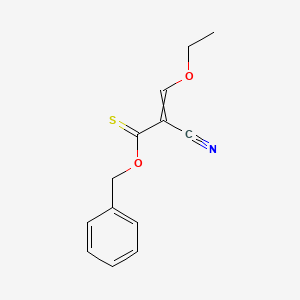
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)

